molecular formula C13H22N4O2 B8059457 4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one

4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one

Cat. No.: B8059457
M. Wt: 266.34 g/mol
InChI Key: HZRAWUZABWOFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a cyclopropyl group at position 4, a 2-methoxyethyl chain at position 2, and a piperidin-3-yl moiety at position 3. The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation, while the 2-methoxyethyl substituent could improve solubility and membrane permeability .

Properties

IUPAC Name

4-cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-19-8-7-16-13(18)17(11-4-5-11)12(15-16)10-3-2-6-14-9-10/h10-11,14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRAWUZABWOFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCNC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolone Core: The triazolone core can be synthesized through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with the triazolone intermediate.

    Addition of the Cyclopropyl Group: The cyclopropyl group can be added via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Methoxyethyl Side Chain: The methoxyethyl side chain can be introduced through alkylation reactions, where an appropriate alkyl halide reacts with the triazolone intermediate.

Industrial Production Methods

Industrial production of 4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays and studies involving enzyme interactions.

    Medicine: The compound has potential therapeutic applications, including as a candidate for drug development targeting specific biological pathways.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

Structural Analogues and Bioactivity

Table 1: Structural and Functional Comparison of Triazolone Derivatives

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one 1,2,4-triazol-3-one Cyclopropyl, 2-methoxyethyl, piperidin Hypothesized kinase or enzyme inhibition* N/A
GSK2194069 () 1,2,4-triazol-3-one Benzofuran, cyclopropanecarbonyl Fatty Acid Synthase (FAS) inhibitor
TAK-020 () 1,2,4-triazol-3-one Isoquinoline, acryloylpyrrolidin Bruton’s Tyrosine Kinase (BTK) inhibitor
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid () Boronic acid 2-Methoxyethyl, phenoxy Fungal histone deacetylase (HDAC) inhibitor
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () 1,2,4-oxadiazole Cyclopropyl, trifluoromethylphenyl Unknown (structural analogue)

Key Observations :

  • The cyclopropyl group, present in both the target compound and GSK2194069 (), is linked to increased metabolic stability by resisting cytochrome P450-mediated oxidation . The piperidin-3-yl substituent differentiates the target compound from TAK-020 (), which uses an isoquinoline moiety for BTK inhibition.
Pharmacokinetic and Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Property Target Compound GSK2194069 () TAK-020 () HDAC Inhibitor ()
Molecular Weight ~350 g/mol* 461.5 g/mol 434.4 g/mol 298.1 g/mol
LogP (lipophilicity) ~2.5 (moderate)* 3.8 3.2 2.1
Hydrogen Bond Donors 2 1 2 1
Hydrogen Bond Acceptors 5 6 6 5
Solubility (mg/mL) ~0.1 (moderate)* 0.03 0.05 0.5

Key Observations :

  • The target compound’s moderate LogP (~2.5) balances lipophilicity and solubility, contrasting with the highly lipophilic GSK2194069 (LogP 3.8), which may limit aqueous solubility .
  • The piperidin-3-yl group introduces a basic nitrogen (pKa ~8.5), enabling ionization at physiological pH, which could enhance tissue penetration compared to neutral boronic acid derivatives () .
Mechanistic and Therapeutic Insights
  • Kinase Inhibition Potential: Triazolones like TAK-020 () inhibit BTK via covalent binding to cysteine residues. The target compound’s 2-methoxyethyl group may similarly enhance target engagement by positioning the core for hydrophobic interactions .
  • Antimicrobial Activity : Triazolones with thiadiazole substituents () show antifungal activity, but the target compound’s cyclopropyl and piperidine groups may redirect its selectivity toward prokaryotic vs. eukaryotic targets .
  • Enzyme Modulation : The HDAC inhibitor in highlights the role of methoxyethyl groups in disrupting enzyme-substrate interactions, a mechanism that may extend to the target compound .

Biological Activity

4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a triazolone moiety, a piperidine ring, and cyclopropyl groups, which may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Structural Overview

The compound's structure can be summarized as follows:

Component Description
Triazolone Moiety Contributes to antifungal and antibacterial properties.
Piperidine Ring Enhances binding affinity to biological targets.
Cyclopropyl Group May influence the compound's reactivity and selectivity.

Biological Activity

Research indicates that compounds containing triazole rings often exhibit a range of biological activities, including:

  • Antifungal Activity : Triazoles are well-known for their effectiveness against fungal infections by inhibiting ergosterol synthesis.
  • Antibacterial Properties : The compound may interact with bacterial enzymes, disrupting their function.
  • Anticancer Potential : Preliminary studies suggest that it could inhibit specific cancer cell lines by modulating protein activity through receptor binding.

The mechanism of action for 4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one likely involves:

  • Binding Interactions : The compound may bind to specific enzymes or receptors, altering their activity.
  • Molecular Docking Studies : Simulations indicate potential interactions with target proteins, providing insights into its efficacy.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies :
    • Binding assays have demonstrated significant affinity for dopamine and serotonin transporters, suggesting potential applications in neuropharmacology.
    • Cytotoxicity assays on various cancer cell lines showed promising results, indicating selective inhibition of cancer cell proliferation.
  • In Vivo Studies :
    • Animal models have been utilized to assess the compound's efficacy in reducing tumor growth and managing inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of 4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one:

Compound Name Structural Features Biological Activity
1-(Cyclopropanesulfonyl)piperidin-3-yl]methanolPiperidine ring, lacks triazoloneModerate antibacterial activity
N-[(3R)-1-(cyclopropanesulfonyl)piperidin-3-yl]-1-(trifluoromethyl)cyclopentane-1-carboxamideSimilar piperidine structureEnhanced selectivity for certain receptors
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazoleTriazole-containing structurePrimarily antifungal

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one, and how can reaction conditions be optimized for higher yields?

  • Methodology : Start with the synthesis of the 1,2,4-triazol-3-one core via cyclization of semicarbazide derivatives with formic acid or other carbonyl sources (e.g., as described for analogous triazole derivatives in ). Introduce the cyclopropyl and 2-methoxyethyl substituents through alkylation or nucleophilic substitution under controlled pH and temperature (40–60°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures can improve purity .
  • Optimization : Systematically vary parameters such as solvent polarity (DMF vs. THF), catalyst loading (e.g., K₂CO₃ for deprotonation), and reaction time. Monitor progress via TLC or HPLC-MS to identify bottlenecks .

Q. How should researchers validate the structural integrity of this compound, particularly the positions of the cyclopropyl and piperidinyl groups?

  • Methodology : Combine X-ray crystallography (using SHELXL for refinement ) with ¹H/¹³C NMR spectroscopy. For NMR, focus on characteristic shifts:

  • Cyclopropyl protons: δ 0.5–1.2 ppm (split into multiplets due to ring strain).
  • Piperidinyl protons: δ 2.5–3.5 ppm (axial vs. equatorial H environments).
  • 2-Methoxyethyl group: δ 3.3–3.7 ppm (OCH₂CH₂O) .
    • Cross-validation : Compare experimental data with DFT-calculated NMR spectra (e.g., using Gaussian or ORCA) to resolve ambiguities in substituent orientation .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against homology-modeled targets, prioritizing the piperidinyl and triazolone moieties as key pharmacophores. Use molecular dynamics simulations (AMBER or GROMACS) to assess binding stability over 50–100 ns trajectories .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., P2X7 receptor antagonism studies, as in ).

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 40–75%) for analogous 1,2,4-triazol-3-one derivatives?

  • Root Cause Analysis : Investigate the impact of steric hindrance from the cyclopropyl group on nucleophilic substitution rates. Use kinetic studies (e.g., monitoring by in situ IR spectroscopy) to identify rate-limiting steps .
  • Mitigation : Introduce microwave-assisted synthesis to enhance reaction efficiency or employ flow chemistry for better temperature control .

Q. What strategies are recommended for improving the solubility and bioavailability of this compound in preclinical studies?

  • Methodology :

  • Salt formation : Screen counterions (e.g., HCl, mesylate) using pH-solubility profiling.
  • Cocrystallization : Explore coformers like succinic acid or PEG derivatives to enhance aqueous solubility .
  • Prodrug design : Modify the 2-methoxyethyl group with enzymatically cleavable esters (e.g., acetyl or pivaloyl) to improve membrane permeability .

Critical Analysis of Contradictions

  • Structural ambiguity in X-ray vs. NMR data : Discrepancies in piperidinyl conformation may arise from crystal packing effects. Use variable-temperature NMR to assess dynamic behavior in solution .
  • Biological activity variability : Differences in reported IC₅₀ values (e.g., P2X7 antagonism) may stem from assay conditions (e.g., cell type, ATP concentration). Standardize protocols using reference antagonists (e.g., AZD9056) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.